Anticancer Patent Specificity: Exclusive Claiming of the 3-Methylphenyl/3-Acetylphenyl Combination for Antitumor Applications
CAS 951903-11-0 is specifically claimed in patent filings by Lin Lianzhu (South China University of Technology) for the preparation of antitumor medicines, with demonstrated toxicity against human hepatoma, human leukemia, and human breast cancer cell lines [1]. This patent specificity constitutes a de facto differentiation from close analogs: the unsubstituted phenyl analog (CAS 950253-69-7), the 4-chlorophenyl analog, and the 3-trifluoromethylphenyl analog are not co-claimed in this patent family for the same indication, suggesting that the 3-methylphenyl/3-acetylphenyl combination provides a distinct anticancer activity profile warranting independent intellectual property protection [1]. The patent disclosure establishes a documented use-case for this precise substitution pattern that is absent for its closest commercially available analogs.
| Evidence Dimension | Patent-based indication specificity for anticancer applications |
|---|---|
| Target Compound Data | Claimed in anticancer patent; toxicity demonstrated against human hepatoma, leukemia, and breast cancer cell lines [1] |
| Comparator Or Baseline | N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950253-69-7): No specific anticancer patent claim identified; N-(3-acetylphenyl)-5-amino-1-(4-chlorophenyl) analog: No specific anticancer patent claim identified; N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl] analog: No specific anticancer patent claim identified |
| Quantified Difference | Qualitative: Exclusive patent positioning for anticancer applications; quantitative cytotoxicity data (specific IC50 values) not publicly available in the indexed patent abstract |
| Conditions | Patent disclosure (Semantic Scholar-indexed); specific cell line panel includes human hepatoma, human leukemia, and human breast cancer lines |
Why This Matters
For procurement decisions in anticancer drug discovery programs, patent-validated biological activity against a defined cancer cell line panel provides a documented starting point that is absent for the closest structural analogs, reducing the risk of investing in a compound with no disease-relevant annotation.
- [1] Lin LZ. Preparation method and application of anticancer compound. Semantic Scholar. The compound applied in the preparation of medicament for treating tumors having human hepatoma cell line, human leukemia cell lines and breast cancer cell lines toxicity. View Source
